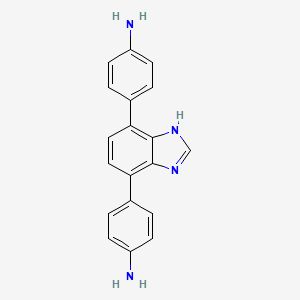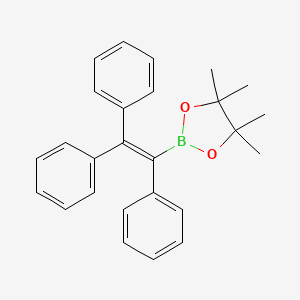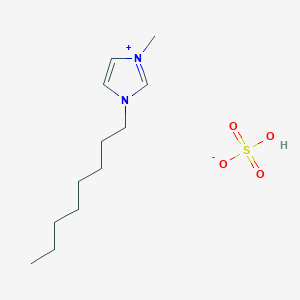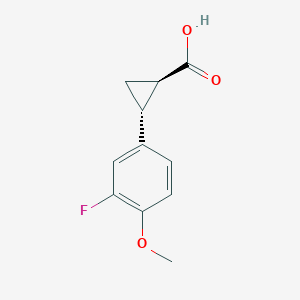
(1R,2R)-2-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
Descripción general
Descripción
(1R,2R)-2-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid, also known as FMCPCA, is a cyclopropane carboxylic acid with a 3-fluoro-4-methoxyphenyl substituent. This compound has been studied in various scientific fields, such as synthetic chemistry, drug discovery, and biochemistry. FMCPCA has been found to have a variety of useful properties, including its ability to act as a reducing agent and a synthetic intermediate. Additionally, it has been used in the synthesis of several drugs and in the study of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
(1R,2R)-2-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid has been used in a variety of scientific research applications, including drug discovery, synthetic chemistry, and biochemistry. In drug discovery, this compound has been used as a synthetic intermediate in the synthesis of several drugs, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. In synthetic chemistry, this compound has been used as a reducing agent in the synthesis of several compounds, such as polymers, dyes, and catalysts. In biochemistry, this compound has been used in the study of biochemical and physiological effects, such as the regulation of gene expression and the modulation of cell signaling pathways.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid is not completely understood. However, it is believed that this compound acts as a reducing agent, which helps to reduce the oxidation state of other molecules. Additionally, this compound is believed to act as a synthetic intermediate, which helps to facilitate the synthesis of other molecules. Finally, this compound is believed to act as a biochemical and physiological modulator, which helps to regulate gene expression and modulate cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various scientific fields, such as drug discovery, synthetic chemistry, and biochemistry. In drug discovery, this compound has been found to have anti-cancer, anti-inflammatory, and anti-viral effects. In synthetic chemistry, this compound has been found to have the ability to reduce oxidation states and facilitate the synthesis of other molecules. In biochemistry, this compound has been found to modulate gene expression and cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1R,2R)-2-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid in lab experiments include its low cost, its availability in various forms, and its ability to act as a reducing agent and a synthetic intermediate. The limitations of using this compound in lab experiments include its instability in air, its sensitivity to heat and light, and its potential to cause adverse reactions with other compounds.
Direcciones Futuras
The future directions for (1R,2R)-2-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid research include further exploration of its biochemical and physiological effects, its potential applications in drug discovery, and its potential applications in synthetic chemistry. Additionally, further research into the mechanism of action of this compound, its stability in air, and its sensitivity to heat and light is needed. Finally, further research into the potential adverse reactions of this compound with other compounds is needed.
Propiedades
IUPAC Name |
(1R,2R)-2-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-15-10-3-2-6(4-9(10)12)7-5-8(7)11(13)14/h2-4,7-8H,5H2,1H3,(H,13,14)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFOMBBFRHFKKN-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC2C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2C[C@H]2C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



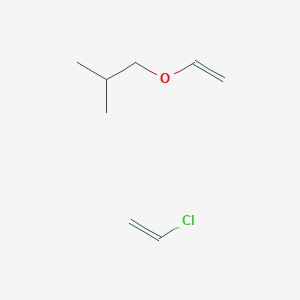

![5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B3069706.png)


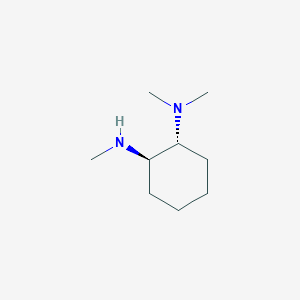
![[2-(2-Ethylphenyl)cyclopropyl]methanol](/img/structure/B3069727.png)
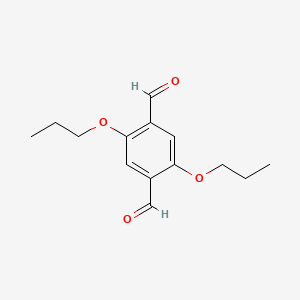
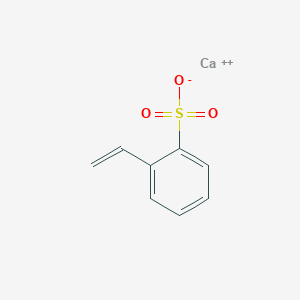
![3,9-Diamino-benzo[1,2-b:4,5-b']bis[1]benzothiophene-5,5,11,11-tetraoxide](/img/structure/B3069745.png)

